molecular formula C17H10Cl2F6N4O B2569697 3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone CAS No. 337921-03-6

3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone

Cat. No.: B2569697
CAS No.: 337921-03-6
M. Wt: 471.18
InChI Key: KDCLGNOUDJVRMU-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone is a quinoxalinone derivative. This compound has drawn interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The structural elements, including the chloro, pyridinyl, and trifluoromethyl groups, lend it a unique profile that influences its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation of Intermediates

    • Begin with the synthesis of 3-chloro-5-(trifluoromethyl)-2-aminopyridine.

    • React the intermediate with 2-bromoethylamine in the presence of a base to form 1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-2-chloroethane.

  • Quinoxalinone Core Assembly

    • Cyclize with o-phenylenediamine under acidic or basic conditions to form the quinoxalinone core.

    • Introduce the trifluoromethyl groups through electrophilic fluorination or via direct fluorination reactions.

Industrial Production Methods

In industrial settings, these reactions are scaled up with optimized conditions. Continuous flow synthesis may be employed to ensure a steady and controlled reaction environment. Catalysts and specific reaction conditions are tailored to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Reacts under mild oxidative conditions to form higher oxidation state derivatives, which may include the formation of quinoxalin-2,3-dione.

  • Reduction: : Undergoes reduction with agents like sodium borohydride, leading to the formation of more reduced analogs.

  • Substitution

    • Nucleophilic Substitution: : The chloro groups can be replaced by nucleophiles under suitable conditions.

    • Electrophilic Substitution: : The trifluoromethyl groups can participate in further electrophilic aromatic substitutions.

Common Reagents and Conditions Used

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Bases: Sodium hydroxide, potassium carbonate.

  • Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).

Major Products Formed

  • Oxidized quinoxalinone derivatives.

  • Reduced aminopyridines and quinoxalinone derivatives.

  • Substituted quinoxalinones with different nucleophilic or electrophilic groups.

Scientific Research Applications

Chemistry

  • Utilized as a reagent in the synthesis of complex organic molecules.

  • Acts as a precursor for more functionalized heterocyclic compounds.

Biology

  • Investigated for its antimicrobial and antiviral properties.

Medicine

  • Explored as a candidate for developing new pharmaceutical agents, particularly in the field of oncology.

  • Studied for its inhibitory effects on specific enzymes and receptors involved in disease pathways.

Industry

  • Employed in the production of specialty chemicals and materials.

  • Potential use in agrochemical formulations.

Mechanism of Action

The compound exhibits its effects primarily through interaction with specific molecular targets:

  • Enzyme Inhibition: : Binds to and inhibits key enzymes, altering metabolic and signaling pathways.

  • Receptor Modulation: : Interacts with cellular receptors, modulating their activity and influencing cellular responses.

The exact pathways and targets can vary depending on the specific application, whether in drug development or as a research tool.

Comparison with Similar Compounds

Unique Features

  • The presence of dual trifluoromethyl groups and chloro substituents imparts unique chemical reactivity.

  • Enhanced stability and bioavailability compared to other quinoxalinone derivatives.

Similar Compounds

  • 2,3-Dichloro-6-(trifluoromethyl)quinoxaline: : Shares some structural features but lacks the pyridinyl group, affecting its reactivity and biological activity.

  • 3-Chloro-1-(2-((6-chloro-2-pyridinyl)amino)ethyl)-2(1H)-quinoxalinone: : Similar core structure but different substituent patterns, leading to varied applications and properties.

  • 5-(Trifluoromethyl)-2-(quinoxalin-1-yl)pyridine: : Combines quinoxaline and pyridine but in a different framework, influencing its overall chemical behavior.

This compound's distinct structural elements make it a valuable and versatile molecule in various scientific and industrial domains.

Properties

IUPAC Name

3-chloro-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-(trifluoromethyl)quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F6N4O/c18-10-5-9(17(23,24)25)7-27-14(10)26-3-4-29-12-2-1-8(16(20,21)22)6-11(12)28-13(19)15(29)30/h1-2,5-7H,3-4H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCLGNOUDJVRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(C(=O)N2CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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